
Chloro(tri-tert-butylphosphine)gold(I)
Overview
Description
Chloro(tri-tert-butylphosphine)gold(I) (chemical formula: C₁₂H₂₇AuClP, molecular weight: 434.74 g/mol) is a mononuclear gold(I) complex characterized by a linear geometry at the gold center, coordinated to a tri-tert-butylphosphine ligand and a chloride ion. It appears as a white crystalline solid with a melting point exceeding 300°C . The compound is widely utilized in homogeneous catalysis, including cycloisomerization of 1,6-diynes and tandem syntheses of aromatic ketones . Its sterically bulky tri-tert-butylphosphine ligand enhances stability by shielding the gold center, reducing unwanted side reactions such as ligand dissociation or aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(tri-tert-butylphosphine)gold(I) can be synthesized through the reaction of gold(I) chloride with tri-tert-butylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as dichloromethane. The reaction can be represented as follows:
AuCl+(C4H9)3P→(C4H9)3PAuCl
The product is then purified by recrystallization or other suitable methods .
Industrial Production Methods
While specific industrial production methods for Chloro(tri-tert-butylphosphine)gold(I) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Chloro(tri-tert-butylphosphine)gold(I) undergoes various types of reactions, including:
Substitution Reactions: The chloride ligand can be substituted with other ligands such as phosphines, amines, or carbenes.
Oxidation and Reduction Reactions: The gold center can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other phosphines, amines, or carbenes.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like halogens or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, substituting the chloride ligand with a phosphine ligand would yield a new gold(I) complex with the formula (C4H9)3PAuL, where L is the new ligand .
Scientific Research Applications
Chloro(tri-tert-butylphosphine)gold(I) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cyclopropanation and C-C bond formation.
Material Science: The compound is used in the synthesis of gold nanoparticles and other advanced materials.
Medicinal Chemistry: Research has explored its potential in developing gold-based drugs for treating diseases such as cancer.
Mechanism of Action
The mechanism by which Chloro(tri-tert-butylphosphine)gold(I) exerts its effects is primarily through its role as a catalyst. The gold center facilitates various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The tri-tert-butylphosphine ligand provides steric and electronic effects that enhance the compound’s catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Gold(I) Complexes
Ligand Bulkiness and Catalytic Performance
- Chloro(tert-butyldiphenylphosphine)gold(I) vs. Chloro(di(tert-butyl)phenylphosphine)gold(I) A 2020 study compared these two complexes in cross-coupling reactions. The di(tert-butyl)phenylphosphine variant demonstrated superior catalytic activity due to its optimized steric bulk, which stabilizes reactive intermediates while maintaining accessibility for substrate binding. In contrast, the tert-butyldiphenylphosphine analog showed lower turnover frequencies, attributed to excessive steric hindrance impeding substrate approach .
Chloro(triphenylphosphine)gold(I)
This complex, with smaller triphenylphosphine ligands, exhibits lower thermal stability (decomposition at ~200°C) and reduced catalytic efficiency in TrxR inhibition assays compared to tri-tert-butylphosphine derivatives. The smaller ligand offers less steric protection, leading to faster decomposition under oxidative conditions .
Electronic Effects and NMR Signatures
- 31P NMR Shifts
- Chloro[tri-tert-butylphosphine]gold(I): δ = 91.18 ppm .
- Chloro[di-tert-butyl(methyl)phosphine]gold(I): δ = 58.18 ppm .
- Chloro[di-tert-butyl(phenyl)phosphine]gold(I): δ = 79.65 ppm .
The higher 31P shift in tri-tert-butylphosphine complexes reflects increased electron density at the phosphorus atom, enhancing π-backbonding to the gold center and modulating reactivity in oxidative addition steps .
Thermal Stability
- Chloro(tri-tert-butylphosphine)gold(I) : Stable up to >300°C .
- Chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethylbiphenyl)gold(I): Decomposes at 221–224°C . The reduced stability of the latter is attributed to steric strain from the biphenyl backbone, which destabilizes the Au–P bond despite similar ligand bulk .
Comparative Data Table
Biological Activity
Chloro(tri-tert-butylphosphine)gold(I) is an organometallic compound with significant potential in biological applications, particularly in cancer treatment and other therapeutic areas. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chloro(tri-tert-butylphosphine)gold(I) has the chemical formula C₁₂H₂₇AuClP. Its structure features a gold(I) center coordinated to a chloride ion and tri-tert-butylphosphine as a ligand. The bulky tert-butyl groups enhance steric hindrance, which influences its reactivity and stability in various environments.
Target Interactions
Chloro(tri-tert-butylphosphine)gold(I) primarily acts as a catalyst in biochemical reactions but also exhibits significant biological activity against cancer cells. It interacts with cellular targets, notably thioredoxin reductase, an enzyme involved in redox regulation. This interaction can lead to increased oxidative stress and apoptosis in cancerous cells .
Biochemical Pathways
The compound influences several biochemical pathways:
- C-C Bond Formation : As a catalyst, it accelerates the formation of carbon-carbon bonds, facilitating the synthesis of complex organic compounds.
- Cell Signaling Modulation : It can modulate cell signaling pathways, affecting gene expression and cellular metabolism, which may contribute to its anticancer effects.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of gold(I) complexes, including chloro(tri-tert-butylphosphine)gold(I). For example:
- In Vitro Studies : Research indicates that gold(I)-phosphine complexes can induce apoptosis in various cancer cell lines by disrupting redox homeostasis and targeting mitochondrial functions .
- Case Studies : A study highlighted that chloro(tri-tert-butylphosphine)gold(I) exhibited cytotoxic effects on breast cancer cell lines (MCF7 and MDA-MB-231), showing comparable efficacy to traditional chemotherapeutics like cisplatin .
Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |
---|---|---|---|
Chloro(tri-tert-butylphosphine)gold(I) | MCF7 | 0.10–2.53 | Induces apoptosis via redox disruption |
Auranofin | MCF7 | 1.5 | Inhibits PI3K/AKT/mTOR pathway |
Cisplatin | MDA-MB-231 | 5.0 | DNA cross-linking |
Dosage Effects
The biological activity of chloro(tri-tert-butylphosphine)gold(I) varies significantly with dosage:
- Low Doses : May enhance catalytic activity and improve reaction rates.
- High Doses : Can lead to increased cytotoxicity and apoptosis in cancer cells.
Transport and Distribution
The transport of chloro(tri-tert-butylphosphine)gold(I) within cells is influenced by its interactions with transporters and binding proteins. These interactions determine its localization and accumulation within specific cellular compartments, which is crucial for its biological activity.
Q & A
Basic Questions
Q. What are the key synthetic routes for Chloro(tri-tert-butylphosphine)gold(I), and how can purity be ensured?
The compound is typically synthesized via ligand exchange reactions. For example, chloro(dimethylsulfide)gold(I) reacts with tri-tert-butylphosphine in dichloromethane (DCM) under argon. The reaction progress is monitored by ¹H-NMR to detect residual dimethylsulfide (Me₂S) signals, ensuring complete ligand substitution. Purification involves solvent removal under vacuum, followed by recrystallization. 31P-NMR and elemental analysis are critical for verifying purity and stoichiometry .
Q. How is Chloro(tri-tert-butylphosphine)gold(I) characterized structurally and spectroscopically?
- X-ray crystallography : Relativistic Hirshfeld atom refinement (e.g., using synchrotron data) resolves Au–Cl and Au–P bond lengths, accounting for relativistic effects in gold .
- NMR spectroscopy : ¹H-NMR identifies ligand environments, while 31P-NMR confirms phosphine coordination.
- Elemental analysis : Matches calculated and found values for C, H, and P (e.g., C: 54.36% calculated vs. 54.24% found) .
Q. What catalytic applications are demonstrated for this complex in organic synthesis?
It catalyzes alkyne and allene activation reactions under mild conditions, enabling carbon–carbon bond formation. For example, in polymer chemistry, it facilitates the auration of 2-bromo-3-hexylthiophene to form organogold monomers (82% yield) using bases like NaOH in dioxane at 50°C. The steric bulk of tri-tert-butylphosphine enhances selectivity for mono-auration .
Advanced Research Questions
Q. How do steric and electronic effects of tri-tert-butylphosphine influence catalytic mechanisms?
The ligand’s steric bulk reduces undesired side reactions (e.g., dimerization) by restricting coordination sites. Electronic effects are probed via DFT studies , which analyze charge distribution at the Au(I) center and transition states. For instance, in alkyne activation, the ligand’s electron-donating nature stabilizes Au–π intermediates, accelerating cyclization .
Q. What methodologies optimize nanoparticle synthesis using this complex as a precursor?
Ligand steric hindrance directly impacts nanoparticle (AuNP) size. For example, tri-tert-butylphosphine yields smaller AuNPs (2–5 nm) compared to less bulky ligands. Synthesis involves reducing the Au(I) complex in the presence of stabilizers (e.g., citrate), with size characterization via TEM and XRD . Kinetic studies track nucleation rates under varying ligand/Au ratios .
Q. How can contradictions in reported catalytic activities be resolved?
Discrepancies often arise from:
- Ligand purity : Trace phosphine oxide impurities (detected via 31P-NMR ) deactivate the catalyst.
- Solvent effects : Polar solvents (e.g., THF) stabilize cationic Au intermediates, altering reaction pathways.
- Base selection : Strong bases (e.g., NaOt-Bu) may deprotonate substrates prematurely, requiring titration studies .
Q. What strategies improve yields in polymerizable organogold monomer synthesis?
- Stepwise optimization : Vary bases (NaOH vs. NaOt-Bu), solvents (dioxane vs. THF), and temperatures (50–80°C).
- In situ monitoring : Use GC-MS or HPLC to detect intermediates and byproducts.
- Ligand tuning : Compare tri-tert-butylphosphine with smaller phosphines (e.g., PPh₃) to balance reactivity and stability .
Q. Tables
Table 1. Key Spectroscopic Data for Chloro(tri-tert-butylphosphine)gold(I)
Table 2. Reaction Optimization for Thiophene Auration
Properties
IUPAC Name |
chlorogold;tritert-butylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P.Au.ClH/c1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-9H3;;1H/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXSZGSXDDQSJF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.Cl[Au] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27AuClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474720 | |
Record name | (tBu3P)AuCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69550-28-3 | |
Record name | (tBu3P)AuCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro(tri-tert-butylphosphine)gold(I) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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